2-(3-Chloro-2-methylpropyl)thiophene 2-(3-Chloro-2-methylpropyl)thiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC20394535
InChI: InChI=1S/C8H11ClS/c1-7(6-9)5-8-3-2-4-10-8/h2-4,7H,5-6H2,1H3
SMILES:
Molecular Formula: C8H11ClS
Molecular Weight: 174.69 g/mol

2-(3-Chloro-2-methylpropyl)thiophene

CAS No.:

Cat. No.: VC20394535

Molecular Formula: C8H11ClS

Molecular Weight: 174.69 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Chloro-2-methylpropyl)thiophene -

Specification

Molecular Formula C8H11ClS
Molecular Weight 174.69 g/mol
IUPAC Name 2-(3-chloro-2-methylpropyl)thiophene
Standard InChI InChI=1S/C8H11ClS/c1-7(6-9)5-8-3-2-4-10-8/h2-4,7H,5-6H2,1H3
Standard InChI Key GIBWTDZGQFIWAJ-UHFFFAOYSA-N
Canonical SMILES CC(CC1=CC=CS1)CCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 2-(3-Chloro-2-methylpropyl)thiophene consists of a thiophene ring (C₄H₃S) bonded to a 3-chloro-2-methylpropyl chain at the second position. Key structural features include:

  • Thiophene Core: A sulfur-containing heterocycle with delocalized π-electrons contributing to aromatic stability .

  • Branched Alkyl Chain: A three-carbon propyl group with a chlorine atom at the third position and a methyl group at the second carbon, introducing steric hindrance .

The IUPAC name, 2-(3-chloro-2-methylpropyl)thiophene, reflects this substitution pattern, while the SMILES string CC(CC1=CC=CS1)CCl encodes the connectivity .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₈H₁₁ClS
Molecular Weight174.69 g/mol
IUPAC Name2-(3-chloro-2-methylpropyl)thiophene
SMILESCC(CC1=CC=CS1)CCl
InChI KeyGIBWTDZGQFIWAJ-UHFFFAOYSA-N

Physical and Chemical Properties

Experimental data from Sigma-Aldrich and PubChem on analogous chlorinated compounds suggest:

  • Boiling Point: ~117°C at 10 mmHg , consistent with volatile organochlorides.

  • Density: ~0.925 g/mL, typical for halogenated hydrocarbons .

  • Solubility: Insoluble in water; miscible with organic solvents like toluene and ethanol .

  • Refractive Index: n20/D ≈ 1.427, indicating moderate polarizability .

The chlorine atom enhances electrophilicity, facilitating nucleophilic substitution reactions, while the thiophene ring participates in electrophilic aromatic substitutions .

Synthesis and Industrial Production

Chlorination Methods

A patented route (CN1305843C) involves diazotization and chlorination of 3-chloro-2-aminotoluene, yielding 70–85% purity. Key steps include:

  • Diazonium salt formation at 0–5°C using sodium nitrite.

  • Chlorination via coupling with thiophene precursors.

  • Solvent extraction and vacuum distillation for purification .

Grob Fragmentation Approach

Xie and Oestreich demonstrated a B(C₆F₅)₃-catalyzed decarbonylative transfer hydrochlorination:

  • React 2-(2-methylallyl)thiophene with cyclohexa-2,5-diene-1-carbonyl chloride.

  • Initiate fragmentation at 5–10°C to form the target compound.

  • Isolate via toluene extraction and magnesium sulfate drying .

Table 2: Synthetic Method Comparison

MethodYield (%)Temperature RangeCatalysts
Diazotization 850–5°CNone
Grob Fragmentation 625–10°CB(C₆F₅)₃

Industrial and Research Applications

Organic Synthesis Intermediate

The compound serves as a precursor for:

  • Pharmaceuticals: Functionalization via Suzuki-Miyaura coupling to create kinase inhibitors .

  • Polymer Chemistry: Co-monomer in conductive polythiophenes for OLEDs .

Materials Science

  • Liquid Crystals: Branched alkyl chains enhance mesophase stability in display technologies .

  • Coordination Complexes: Sulfur atoms coordinate with transition metals (e.g., Pd, Pt) for catalytic applications .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundSubstituentsKey Differentiator
2-Chloro-5-methylthiophene Methyl at C5Lower steric hindrance
3-Chloro-2-methylpropene Allylic chlorideHigher reactivity
2-(2-Chloro-2-methylpropyl)thiophene Isomeric alkyl chainAltered regioselectivity

The branched alkyl group in 2-(3-Chloro-2-methylpropyl)thiophene impedes π-stacking in polymers compared to linear analogs, enhancing solubility in nonpolar media .

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